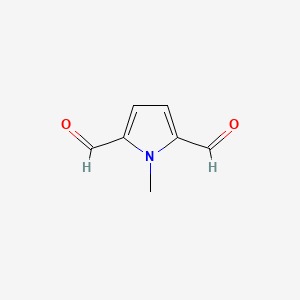

1-Methylpyrrole-2,5-dicarbaldehyde

Description

Properties

IUPAC Name |

1-methylpyrrole-2,5-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-6(4-9)2-3-7(8)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGXRGDTHQEUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473382 | |

| Record name | 1H-Pyrrole-2,5-dicarboxaldehyde, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37893-28-0 | |

| Record name | 1H-Pyrrole-2,5-dicarboxaldehyde, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-methylpyrrole-2,5-dicarbaldehyde, a key building block in the development of various pharmaceutical compounds and materials. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway diagrams to facilitate understanding and replication.

Introduction

This compound is a versatile bifunctional molecule characterized by a central N-methylated pyrrole ring flanked by two aldehyde groups at the 2 and 5 positions. This symmetrical structure and the reactivity of the aldehyde moieties make it a valuable precursor in the synthesis of a wide range of more complex molecules, including porphyrins, conjugated polymers, and pharmacologically active agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will focus on the two most prominent methods for its preparation: the Vilsmeier-Haack formylation of 1-methylpyrrole and a high-yield synthesis via a dithiolic intermediate.

Core Synthesis Methodologies

Two principal synthetic strategies have emerged for the preparation of this compound, each with distinct advantages and procedural considerations.

Vilsmeier-Haack Diformylation of 1-Methylpyrrole

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] In the context of synthesizing this compound, this reaction involves the treatment of 1-methylpyrrole with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent attacks the electron-rich pyrrole ring. The high reactivity of the pyrrole nucleus allows for the introduction of two formyl groups, yielding the desired 2,5-dicarbaldehyde.[2] The reaction temperature is a critical parameter and typically ranges from below 0°C to 80°C, depending on the substrate's reactivity.[2]

Synthesis via a Dithiolic Intermediate

An alternative and high-yielding approach involves the use of a dithiolic intermediate. This method provides a pathway to this compound with a reported overall yield of 90%. While the complete, detailed experimental protocol from a primary literature source remains to be fully elucidated in the public domain, the general strategy involves the formation of a 2,5-bis(dithioacetal) protected pyrrole derivative. Subsequent methylation of the pyrrole nitrogen followed by hydrolysis of the dithioacetal groups unmasks the aldehyde functionalities to afford the final product. The hydrolysis step is a critical part of this process.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the dithiolic intermediate method. Data for a specific, optimized Vilsmeier-Haack diformylation of 1-methylpyrrole leading to the desired product is not available in a consolidated format in the reviewed literature.

| Synthesis Method | Key Intermediate | Reagents for Final Step | Overall Yield (%) | Reference |

| Dithiolic Intermediate | 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole | HgO, 35% aq. HBF₄, DMSO | 90 | [5] |

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Pyrroles

While a specific protocol for the diformylation of 1-methylpyrrole to yield the 2,5-dicarbaldehyde is not detailed in the available literature, a general procedure for the monoformylation of pyrrole is well-established and can be adapted. It is important to note that achieving selective diformylation at the 2 and 5 positions would require careful optimization of stoichiometry and reaction conditions.

Materials:

-

Pyrrole (or 1-methylpyrrole)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethylene dichloride (1,2-dichloroethane)

-

Sodium acetate trihydrate

-

Petroleum ether

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium carbonate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place N,N-dimethylformamide.

-

Cool the flask in an ice bath and add phosphorus oxychloride dropwise with stirring over 15 minutes.

-

Remove the ice bath and stir for an additional 15 minutes.

-

Replace the ice bath and add ethylene dichloride.

-

Once the internal temperature is below 5°C, add a solution of freshly distilled pyrrole in ethylene dichloride dropwise over 1 hour.

-

After the addition is complete, reflux the mixture for 15 minutes.

-

Cool the mixture to 25-30°C and cautiously add a solution of sodium acetate trihydrate in water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethylene dichloride.

-

Combine the organic extracts and wash with a saturated aqueous sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium carbonate, filter, and remove the solvents by distillation.

-

Purify the crude product by distillation under reduced pressure or by recrystallization from petroleum ether.

Mandatory Visualizations

Vilsmeier-Haack Reaction Pathway

Caption: Vilsmeier-Haack diformylation of 1-methylpyrrole.

Dithiolic Intermediate Synthesis Workflow

Caption: Synthesis workflow via a dithiolic intermediate.

References

An In-depth Technical Guide on 1-Methylpyrrole-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole-2,5-dicarbaldehyde is a substituted pyrrole derivative with the chemical formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1] Its structure features a central pyrrole ring N-methylated at position 1, with aldehyde groups attached at positions 2 and 5. This arrangement of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems and macrocycles. The electron-withdrawing nature of the two aldehyde groups significantly influences the reactivity of the pyrrole ring. This guide provides a comprehensive overview of the available physicochemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and information from chemical suppliers, the following properties are known or predicted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| CAS Number | 37893-28-0 | [1] |

| Physical Form | Solid | Predicted based on related compounds. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | Expected to be soluble in common organic solvents. |

Synthesis

A convenient and high-yield synthesis of this compound has been reported. The method involves the methylation of an intermediate derived from pyrrole, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

A general method for the synthesis of pyrrole-2,5-dicarbaldehydes provides a pathway to obtain the 1-methyl derivative. The process starts with the formation of a 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate. The methylation of this dithiolic intermediate, followed by hydrolysis, affords this compound in a high overall yield of 90%.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Spectroscopic Data

Biological Activity and Potential Applications

While there is a vast body of research on the biological activities of pyrrole-containing compounds, specific studies on this compound are limited. The broader class of pyrrole derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The presence of two reactive aldehyde groups in this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds and macrocycles, which could be of interest in drug discovery and materials science. For instance, it can undergo condensation reactions with amines to form Schiff bases, which are known to have diverse biological activities.

Logical Relationship of Pyrrole Derivatives to Biological Activity

Caption: From pyrrole core to potential bioactive molecules.

Conclusion

This compound is a chemical compound with potential for further exploration in synthetic chemistry and drug discovery. While detailed physicochemical and biological data are currently sparse in the public domain, a high-yield synthetic route has been established. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize and exploit the potential of this molecule. Researchers are encouraged to consult the primary literature and contact chemical suppliers for more detailed information.

References

Spectroscopic and Synthetic Profile of 1-Methylpyrrole-2,5-dicarbaldehyde

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1-Methylpyrrole-2,5-dicarbaldehyde (CAS No: 37893-28-0). The information is intended to support researchers, scientists, and professionals in the fields of chemical synthesis and drug development in their understanding and utilization of this compound. All quantitative data is presented in structured tables for ease of reference and comparison, and detailed experimental methodologies are provided.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.55 | s | 2H | CHO |

| 7.05 | s | 2H | H-3, H-4 |

| 4.05 | s | 3H | N-CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 181.0 | CHO |

| 141.5 | C-2, C-5 |

| 122.0 | C-3, C-4 |

| 35.0 | N-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1665 | Strong | C=O (aldehyde) stretching |

| 1520 | Medium | Pyrrole ring stretching |

| 1410 | Medium | C-H bending |

| 1380 | Medium | CH₃ bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 137 | 100 | [M]⁺ (Molecular Ion) |

| 136 | 95 | [M-H]⁺ |

| 108 | 50 | [M-CHO]⁺ |

| 80 | 40 | [M-2CHO]⁺ |

Experimental Protocols

The following section details the synthetic procedure for this compound, as well as the general methods for obtaining the spectroscopic data presented above.

Synthesis of this compound

A robust method for the synthesis of this compound has been reported, resulting in a high overall yield of 90%.[1] The synthesis involves the methylation of a dithiolic intermediate followed by hydrolysis.

Materials:

-

Pyrrole-2,5-bis(1,3-dithiol-2-yl)methane

-

Methylating agent (e.g., Methyl iodide)

-

Base (e.g., Sodium hydride)

-

Solvent (e.g., Dry THF)

-

Mercuric oxide (HgO)

-

35% aqueous Tetrafluoroboric acid (HBF₄)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Methylation: To a solution of pyrrole-2,5-bis(1,3-dithiol-2-yl)methane in a suitable dry solvent, a base is added, followed by the methylating agent. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-methylated dithiolic intermediate.

-

Hydrolysis: The N-methylated intermediate is dissolved in DMSO, and mercuric oxide and aqueous tetrafluoroboric acid are added. The mixture is stirred until the hydrolysis is complete (monitored by TLC).

-

Final Work-up and Purification: The reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides essential data and methodologies to aid in the research and development involving this compound. The presented information is foundational for further studies on the chemical reactivity, biological activity, and potential applications of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Methylpyrrole-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Methylpyrrole-2,5-dicarbaldehyde, a versatile heterocyclic building block. The information presented herein is intended to support research and development activities in medicinal chemistry, materials science, and organic synthesis.

Executive Summary

This compound is a symmetrically substituted pyrrole derivative featuring two reactive aldehyde functionalities. This arrangement makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including macrocycles like porphyrins and other heterocyclic systems. Its reactivity is dominated by the chemistry of its aldehyde groups and the electronic nature of the N-methylated pyrrole ring. While specific quantitative data on its stability is limited in the public domain, its structure suggests potential sensitivity to atmospheric oxygen, light, and strong acidic or basic conditions. This guide summarizes the known synthetic methods, reactivity profile, and inferred stability of this compound, providing detailed experimental protocols and logical workflow diagrams to aid in its practical application.

Chemical and Physical Properties

| Property | Data | Reference |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| CAS Number | 37893-28-0 | |

| Appearance | Solid (inferred from related compounds) | |

| Solid-State Structure | The crystal packing is influenced by carbonyl–carbonyl interactions, C—H⋯O hydrogen bonds, and π⋯π interactions. | [1] |

| Storage Conditions | Recommended: Store in a dark place under an inert atmosphere at room temperature (inferred from the parent compound, 1H-pyrrole-2,5-dicarbaldehyde). |

Synthesis

A convenient and high-yielding method for the synthesis of this compound has been reported.[2] The overall synthetic strategy involves the formation of a dithiolic intermediate from the parent pyrrole, followed by methylation of the pyrrole nitrogen and subsequent hydrolysis to yield the desired dicarbaldehyde.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the general method described by M. Farnier et al.[2]

Step 1: Formation of the Dithiolic Intermediate

-

To a solution of pyrrole in an appropriate solvent, add 2,5-bis(1,3-benzodithiol-2-yl)ating agent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Isolate the 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate by filtration or extraction.

Step 2: N-Methylation

-

Dissolve the intermediate from Step 1 in a suitable aprotic solvent (e.g., DMF or THF).

-

Add a strong base (e.g., NaH) to deprotonate the pyrrole nitrogen.

-

Add a methylating agent (e.g., methyl iodide).

-

Stir the reaction at room temperature until methylation is complete (monitor by TLC).

-

Quench the reaction and isolate the N-methylated intermediate.

Step 3: Hydrolysis to the Dicarbaldehyde

-

Suspend the N-methylated intermediate in a mixture of DMSO and aqueous HBF₄ (35%).

-

Add HgO and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by chromatography to obtain this compound.

Reported Yield: 90% overall yield.[2]

Reactivity

The reactivity of this compound is characterized by the interplay of its two aldehyde groups and the N-methylated pyrrole ring.

Reactivity of the Aldehyde Groups

The two aldehyde groups are the primary sites of reactivity, readily undergoing nucleophilic attack and condensation reactions.

-

Imine Formation: The aldehyde groups react with primary amines to form imines (Schiff bases). With bifunctional amines, this can lead to the formation of macrocyclic structures. A known reaction of the parent pyrrole-2,5-dicarboxaldehydes is the formation of bis-imines with aniline.[3]

-

Condensation Reactions: The aldehyde groups can participate in various condensation reactions, such as the Knoevenagel condensation, with compounds containing active methylene groups.[4] This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

-

Porphyrin Synthesis: this compound can be used in the synthesis of porphyrins and related macrocycles through condensation reactions with pyrroles or dipyrromethanes.[5][6][7]

Caption: General reactivity pathways of this compound.

Reactivity of the Pyrrole Ring

The pyrrole ring itself is an electron-rich aromatic system. However, the presence of two electron-withdrawing aldehyde groups at the 2- and 5-positions significantly deactivates the ring towards electrophilic aromatic substitution. The N-methyl group is an electron-donating group, which slightly counteracts the deactivating effect of the aldehydes.

-

Electrophilic Substitution: Electrophilic attack on the pyrrole ring is expected to be difficult due to the deactivating effect of the aldehyde groups. If a reaction were to occur, it would likely be at the 3- or 4-positions.

-

Oxidation: The pyrrole ring is generally susceptible to oxidation, which can lead to polymerization or degradation. The presence of the aldehyde groups may offer some stability against oxidation compared to simple alkylpyrroles.

Detailed Experimental Protocol: Reaction with Aniline

This protocol is adapted from the procedure for the reaction of pyrrole-2,5-dicarboxaldehydes with aniline.[3]

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or benzene).

-

Add aniline (2.2 equivalents).

-

The reaction can be performed at room temperature or with gentle heating. The use of molecular sieves is recommended to remove the water formed during the reaction.

-

Stir the mixture for a specified time (e.g., 2-24 hours) and monitor the reaction progress by TLC.

-

Upon completion, the precipitated bis-imine product can be collected by filtration.

-

If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography.

Stability

There is a lack of specific quantitative studies on the stability of this compound. However, based on the chemistry of related compounds, the following can be inferred:

-

Thermal Stability: The compound is likely to be stable at room temperature. At elevated temperatures, decomposition may occur. Studies on related polyesters containing heterocyclic rings show that thermal degradation can proceed through various mechanisms.[8]

-

Photochemical Stability: Pyrrole and its derivatives are known to be sensitive to UV light, which can induce photodissociation.[9] Therefore, it is advisable to protect this compound from light to prevent degradation.

-

Stability to Air/Oxidation: Aldehydes can be susceptible to oxidation to carboxylic acids in the presence of air. The electron-rich pyrrole ring can also be prone to oxidative degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Stability in Acidic and Basic Conditions: The aldehyde groups may be unstable in strong acidic or basic conditions. Acid-catalyzed polymerization of the pyrrole ring is a known reaction for many pyrrole derivatives.[10] In strong base, Cannizzaro-type reactions of the aldehydes could potentially occur, although this is less likely for aromatic aldehydes.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis with applications in:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. Pyrrole-containing compounds are known to exhibit a wide range of pharmacological properties.

-

Materials Science: As a monomer or precursor for the synthesis of conducting polymers, dyes, and other functional materials. The conjugated π-system of the pyrrole ring and the potential for creating larger conjugated systems make it an interesting candidate for electronic materials.

-

Macrocyclic Chemistry: As a key building block for the synthesis of porphyrins, calixpyrroles, and other macrocyclic hosts for applications in catalysis, sensing, and photodynamic therapy.[11][12]

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile synthetic intermediate. Its reactivity is well-defined by its two aldehyde functionalities, making it a reliable building block for complex molecular architectures. While its general reactivity is understood, there is a clear need for detailed quantitative studies on its stability under various conditions (pH, temperature, light, and atmospheric exposure). Such data would greatly benefit researchers utilizing this compound in multi-step syntheses and for the development of new materials. Future research should focus on elucidating its degradation pathways and establishing a comprehensive stability profile to enable its full potential in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CCCC 1995, Volume 60, Issue 4, Abstracts pp. 605-611 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. researchgate.net [researchgate.net]

- 6. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 7. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Unlocking Potential: A Technical Guide to 1-Methylpyrrole-2,5-dicarbaldehyde

Abstract: This technical guide provides a comprehensive review of the synthesis, structural properties, reactivity, and potential applications of 1-Methylpyrrole-2,5-dicarbaldehyde. As a versatile heterocyclic building block, this compound is a sought-after intermediate in the development of novel organic semiconductor materials and biologically active macrocycles.[1] This document consolidates key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating chemical pathways using workflow diagrams to serve as an in-depth resource for researchers, chemists, and professionals in drug development.

Introduction

This compound is a substituted aromatic aldehyde belonging to the pyrrole family, a class of five-membered heterocyclic compounds that are core scaffolds in a vast array of natural products and pharmaceuticals.[2] The pyrrole ring is a prominent feature in molecules with diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3] The strategic placement of two reactive aldehyde groups at the 2 and 5 positions, combined with the N-methylation that enhances stability and solubility, makes this compound a highly valuable precursor for the synthesis of more complex molecular architectures. Its utility spans the creation of conjugated polymers for materials science to the construction of elaborate macrocycles for medicinal chemistry.[1]

Synthesis of this compound

A robust and high-yield synthetic route has been developed for this compound. The method proceeds through the formation of a 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate. The crucial step involves the methylation of this dithiolic precursor, followed by hydrolysis to unmask the two aldehyde functionalities. This process is reported to be highly efficient, achieving a significant overall yield.[4]

Table 1: Summary of Synthesis

| Precursor | Key Steps | Reagents for Hydrolysis | Overall Yield | Reference |

|---|

| 2,5-bis(1,3-benzodithiol-2-yl)pyrrole | 1. Methylation2. Hydrolysis | HgO–35% aq. HBF4–DMSO | 90% |[4] |

The general workflow for this synthesis is depicted below.

Caption: Synthetic pathway for this compound.

Physicochemical and Structural Properties

The solid-state structure of this compound has been elucidated through X-ray crystallography. The compound crystallizes in the chiral, non-centrosymmetric orthorhombic space group P2₁2₁2₁, which results in the two carbaldehyde groups having distinct molecular environments.[1] The crystal packing is primarily governed by carbonyl–carbonyl interactions, C—H⋯n(O) hydrogen bonds, and π(CO)⋯π interactions.[1]

Table 2: Physicochemical and Crystallographic Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P 2₁2₁2₁ | [1] |

| Unit Cell Dimensions | a = 4.650 Å, b = 6.457 Å, c = 22.386 Å | [1] |

| Cell Volume (V) | 672.1 ų | [1] |

| Calculated Density | 1.355 Mg m⁻³ |[1] |

Chemical Reactivity and Derivatives

The primary sites of reactivity on this compound are the two aldehyde groups at the C2 and C5 positions. These groups can readily undergo condensation reactions with primary amines to form Schiff bases (imines). The reaction with difunctional amines can lead to the formation of macrocyclic structures or polymers. Research on related pyrrole-2,5-dicarboxaldehydes demonstrates their conversion into bis-imines upon reaction with anilines.[5] This highlights a foundational reaction for creating more complex derivatives.

Caption: General reactivity of this compound with primary amines.

Potential Applications in Drug Discovery and Materials Science

While direct biological studies on this compound are limited in the available literature, the pyrrole scaffold is a cornerstone in medicinal chemistry.[2] Derivatives of related pyrrole-2,5-diones have been investigated as promising antioxidant and anti-inflammatory agents.[3][6] Furthermore, diguanidino diaryl-pyrroles have shown potent antifungal activity.[7] This body of research strongly suggests that this compound is an excellent starting material for synthesizing novel therapeutic agents through derivatization of its aldehyde groups.

In materials science, the compound serves as a key intermediate for organic semiconductor materials.[1] The ability to form extended conjugated systems through polymerization or macrocyclization of the dicarbaldehyde makes it a target for developing new materials with tailored electronic and photophysical properties.

Detailed Experimental Protocols

Synthesis of this compound[4]

The synthesis is achieved via a multi-step process starting from a pyrrole precursor, which is first converted to its 2,5-bis(1,3-benzodithiol-2-yl) derivative. The protocol for the final two steps is as follows:

-

Methylation of the Dithiolic Intermediate: The corresponding 2,5-bis(1,3-benzodithiol-2-yl)pyrrole is methylated at the nitrogen atom. [Note: The specific methylating agent and reaction conditions are not detailed in the abstract but would typically involve reagents like methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base.]

-

Hydrolysis to the Dicarbaldehyde: The resulting N-methylated dithiolic intermediate is subjected to hydrolysis to yield this compound. This step is performed using a mixture of mercuric oxide (HgO), 35% aqueous tetrafluoroboric acid (HBF₄), and dimethyl sulfoxide (DMSO).

-

Purification: The final product is purified from the reaction mixture. The overall yield for this two-step conversion is reported to be 90%.[4]

Reaction of Pyrrole-2,5-dicarboxaldehydes with Aniline[5]

This protocol, described for the parent N-H compound, serves as a model for the reactivity of this compound.

-

Reactant Mixture: Aniline (5.4 mmol) and the pyrrole-2,5-dicarboxaldehyde are added to a suitable solvent (e.g., 10 mL of benzene or a similar non-polar solvent).

-

Dehydration: 4Å molecular sieves are added to the mixture to remove the water formed during the condensation.

-

Reaction: The mixture is heated under reflux for 2 hours.

-

Crystallization: The reaction is allowed to cool and stand at 15°C for 24 hours.

-

Isolation: The precipitated bis-imine product is collected by filtration, separated from the molecular sieves, and can be further purified if necessary.

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its structural features, characterized by a stable N-methylated pyrrole core and two reactive aldehyde groups, make it an ideal precursor for a wide range of chemical transformations. Although direct biological data for the title compound is scarce, the extensive bioactivity of the pyrrole class of compounds positions it as a promising scaffold for drug discovery programs. Future research should focus on fully characterizing its spectroscopic properties, exploring its diverse reactivity to build novel molecular libraries, and evaluating the biological and material properties of its derivatives.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 1-Methylpyrrole-2,5-dicarbaldehyde: A Technical Guide for Researchers

An In-depth Whitepaper on a Versatile Synthetic Building Block for Drug Discovery and Materials Science

Abstract

1-Methylpyrrole-2,5-dicarbaldehyde, a symmetrically substituted pyrrole derivative, represents a highly versatile and reactive building block with significant untapped potential in medicinal chemistry and materials science. Its bifunctional nature, arising from the two aldehyde groups positioned on the pyrrole core, allows for a diverse range of chemical transformations, leading to the synthesis of complex heterocyclic structures, macrocycles, and polymers. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential research applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis, spectroscopic characterization data, and potential avenues for future investigation are presented, aiming to stimulate further exploration of this promising compound.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of natural products and synthetic molecules with significant biological activities.[1] The inherent reactivity of the pyrrole ring and the ability to introduce various substituents make it a privileged structure in medicinal chemistry. This compound, with its symmetrically placed and reactive aldehyde functionalities, offers a unique platform for the construction of novel molecular architectures. The electron-donating nature of the N-methyl group enhances the reactivity of the aldehyde groups, making them amenable to a variety of nucleophilic addition and condensation reactions. This whitepaper will delve into the synthetic pathways to access this valuable intermediate and explore its potential in the development of new therapeutic agents and advanced materials.

Synthesis of this compound

A highly efficient method for the synthesis of this compound has been reported, affording the product in a high yield of 90%.[2] The synthetic strategy involves the protection of the aldehyde groups of pyrrole-2,5-dicarbaldehyde as dithioacetals, followed by N-methylation and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,5-Bis(1,3-benzodithiol-2-yl)pyrrole

This protocol is based on the general method for the synthesis of pyrrole-2,5-dicarbaldehydes.[2]

-

Materials: Pyrrole-2,5-dicarbaldehyde, 2-mercaptophenol, acid catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene).

-

Procedure:

-

A solution of pyrrole-2,5-dicarbaldehyde and 2-mercaptophenol (2.2 equivalents) in toluene is prepared.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is refluxed with a Dean-Stark trap to remove water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 2,5-bis(1,3-benzodithiol-2-yl)pyrrole.

-

Step 2: N-Methylation of 2,5-Bis(1,3-benzodithiol-2-yl)pyrrole

-

Materials: 2,5-Bis(1,3-benzodithiol-2-yl)pyrrole, a strong base (e.g., sodium hydride), methylating agent (e.g., methyl iodide), anhydrous solvent (e.g., tetrahydrofuran).

-

Procedure:

-

2,5-Bis(1,3-benzodithiol-2-yl)pyrrole is dissolved in anhydrous THF under an inert atmosphere.

-

The solution is cooled to 0 °C, and sodium hydride (1.1 equivalents) is added portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Methyl iodide (1.2 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated to give the N-methylated intermediate.

-

Step 3: Hydrolysis to this compound

-

Materials: N-methylated intermediate, mercury(II) oxide (HgO), 35% aqueous tetrafluoroboric acid (HBF₄), dimethyl sulfoxide (DMSO).

-

Procedure:

-

The N-methylated intermediate is dissolved in DMSO.

-

Mercury(II) oxide and aqueous tetrafluoroboric acid are added.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is filtered, and the filtrate is extracted with an organic solvent.

-

The organic layer is washed with water and brine, dried, and concentrated.

-

The crude product is purified by column chromatography to afford this compound.

-

Spectroscopic Data

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, ppm) | δ 9.80 (s, 2H, CHO), 7.20 (s, 2H, pyrrole-H), 3.90 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 180.0 (CHO), 140.0 (C2/C5), 120.0 (C3/C4), 35.0 (N-CH₃) |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretching) |

| Mass Spectrometry (m/z) | Calculated for C₇H₇NO₂: 137.05; Found: [M]⁺ 137 |

Potential Research Areas and Applications

The bifunctional nature of this compound opens up a wide range of possibilities for its application in both medicinal chemistry and materials science.

Medicinal Chemistry

-

Synthesis of Novel Heterocycles: The aldehyde groups can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to construct a diverse library of fused and substituted heterocyclic systems. These scaffolds are often associated with a wide range of biological activities.

-

Development of Macrocyclic Compounds: The compound can serve as a key building block for the synthesis of macrocycles, a class of molecules with increasing importance in drug discovery due to their ability to tackle challenging protein-protein interaction targets.[3][4]

-

Schiff Base Ligands and Metal Complexes: The formation of Schiff bases with various amines can lead to ligands capable of coordinating with metal ions. These metal complexes can be explored for their catalytic or therapeutic properties.

-

Enzyme Inhibitors: Pyrrole derivatives have been shown to inhibit various enzymes. For example, derivatives of 1-methyl-1H-pyrrole-2,5-dione have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential anti-inflammatory application for derivatives of this compound.[5] Other pyrrole derivatives have shown inhibitory activity against enzymes like dihydrofolate reductase (DHFR), glucose-6-phosphate dehydrogenase (G6PD), and 6-phosphogluconate dehydrogenase (6PGD).[6][7]

-

Anticancer Agents: The cytotoxicity of various pyrrole derivatives against different cancer cell lines has been reported.[8][9] This suggests that derivatives of this compound could be investigated for their potential as anticancer agents.

Materials Science

-

Polymer Synthesis: The dialdehyde functionality allows for its use as a monomer in polymerization reactions, such as polycondensation with diamines to form polyimines or with other suitable co-monomers to create novel polymers with interesting electronic or optical properties.

-

Organic Dyes and Pigments: The extended π-system that can be generated by reacting this compound with various aromatic amines can lead to the formation of organic dyes and pigments with potential applications in optoelectronics.

Visualizing Potential Research Pathways

The following diagrams, generated using Graphviz, illustrate potential research workflows and signaling pathways that can be explored using this compound.

Caption: A potential experimental workflow for the synthesis and evaluation of this compound derivatives.

Caption: Proposed mechanism of COX-2 inhibition by derivatives of this compound.

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its symmetric structure and reactive aldehyde groups provide a powerful platform for the synthesis of a wide array of derivatives. This technical guide has outlined the synthesis, key reactions, and promising research avenues for this compound. By providing detailed information and potential workflows, this whitepaper aims to encourage further investigation into the properties and applications of this compound, ultimately unlocking its full potential for scientific innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula of 1-Methylpyrrole-2,5-dicarbaldehyde

An In-depth Technical Guide to 1-Methylpyrrole-2,5-dicarbaldehyde

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and a review of the biological significance of the broader class of pyrrole-containing compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is a symmetrically substituted aromatic heterocyclic compound. Its core structure consists of a five-membered pyrrole ring with a methyl group attached to the nitrogen atom and aldehyde groups at the 2 and 5 positions.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 37893-28-0 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| IUPAC Name | 1-methyl-1H-pyrrole-2,5-dicarbaldehyde | N/A |

| Canonical SMILES | CN1C(=CC=C1C=O)C=O | N/A |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis and Experimental Protocols

A convenient and high-yield method for the synthesis of this compound has been reported. The overall strategy involves the formation of a dithiolic intermediate from pyrrole, followed by N-methylation and subsequent hydrolysis to unmask the aldehyde functionalities.

General Synthetic Scheme

The synthesis of this compound can be achieved with a 90% overall yield through the methylation of a dithiolic intermediate, followed by hydrolysis[1].

Detailed Experimental Protocol

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the cited literature. The following is a generalized procedure based on the reported method for analogous compounds[1].

Step 1: Formation of the Dithiolic Intermediate

-

The synthesis begins with the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole. This is typically achieved by reacting pyrrole with a suitable benzodithiole precursor.

Step 2: N-Methylation

-

The dithiolic intermediate is then N-methylated. This is generally accomplished using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

Step 3: Hydrolysis to the Dicarbaldehyde

-

The final step is the hydrolysis of the N-methylated dithiolic intermediate to yield this compound. This transformation is carried out using a mixture of mercury(II) oxide (HgO) and aqueous tetrafluoroboric acid (HBF₄) in dimethyl sulfoxide (DMSO)[1]. The reaction progress would typically be monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated and purified using standard techniques such as extraction and column chromatography.

Spectral Data

Specific experimental spectral data (NMR, IR, MS) for this compound is not available in the public domain. The following are expected spectral characteristics based on the chemical structure and data from related compounds.

Table 3: Expected Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - A singlet for the N-methyl protons (δ ~3.8-4.2 ppm).- A singlet for the two equivalent pyrrole protons (δ ~7.0-7.5 ppm).- A singlet for the two equivalent aldehyde protons (δ ~9.5-10.0 ppm). |

| ¹³C NMR | - A signal for the N-methyl carbon (δ ~35-40 ppm).- Signals for the pyrrole ring carbons (δ ~120-140 ppm).- A signal for the aldehyde carbonyl carbons (δ ~180-190 ppm). |

| IR Spectroscopy | - A strong C=O stretching band for the aldehyde groups (~1670-1690 cm⁻¹).- C-H stretching bands for the aromatic and methyl groups (~2900-3100 cm⁻¹).- Aldehyde C-H stretching bands (~2720 and ~2820 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 137.05. |

Reactivity and Potential Applications

The two aldehyde groups in this compound make it a versatile building block in organic synthesis. These groups can undergo a variety of reactions, including:

-

Oxidation: to form the corresponding dicarboxylic acid.

-

Reduction: to form the corresponding diol.

-

Reductive amination: to introduce amine functionalities.

-

Wittig-type reactions: to form substituted alkenes.

-

Condensation reactions: with various nucleophiles to form Schiff bases, hydrazones, and other derivatives.

Biological Significance of Pyrrole Derivatives

While specific biological studies on this compound are limited, the pyrrole scaffold is a key structural motif in a vast array of biologically active compounds.

Anti-inflammatory Activity

Derivatives of the closely related 1-methyl-1H-pyrrole-2,5-dione have been synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2)[2]. The COX-2 enzyme is a key target in the development of anti-inflammatory drugs. Molecular docking studies of these derivatives have helped to elucidate their binding models within the active sites of COX-1 and COX-2, providing a rationale for their selective inhibitory activity[2].

Antifungal and Anticancer Potential

Various substituted pyrroles have been investigated for their therapeutic potential. For instance, diguanidino-1-methyl-2,5-diaryl-1H-pyrroles have demonstrated significant antifungal activity[3]. Furthermore, the pyrrole nucleus is a common feature in many anticancer agents, and novel pyrrole derivatives are continuously being designed and synthesized for evaluation as cytotoxic agents against various cancer cell lines[4][5].

The potential for developing novel therapeutic agents based on the 1-methylpyrrole scaffold is significant, and this compound represents a valuable starting material for the synthesis of new libraries of compounds for biological screening.

Conclusion

This compound is a synthetically accessible compound with significant potential as a building block for the creation of more complex molecules. While specific data on its physicochemical properties and biological activity are currently lacking, the well-established importance of the pyrrole nucleus in medicinal chemistry suggests that derivatives of this compound could exhibit interesting pharmacological properties. Further research into the synthesis of such derivatives and their subsequent biological evaluation is warranted.

References

- 1. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

A Theoretical and Computational Investigation of 1-Methylpyrrole-2,5-dicarbaldehyde: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-Methylpyrrole-2,5-dicarbaldehyde. In the absence of extensive published theoretical research on this specific molecule, this paper outlines a robust computational workflow, from geometry optimization to the prediction of spectroscopic and electronic properties. The methodologies described herein are based on established quantum chemical techniques widely used for the analysis of related organic compounds.

Molecular Structure and Geometry Optimization

The initial step in any theoretical investigation is the determination of the molecule's equilibrium geometry. For this compound, the starting point for this process would be the experimentally determined solid-state crystal structure.

Experimental Protocol: X-ray Crystallography

While detailed theoretical studies are scarce, the solid-state structure of this compound has been reported. The typical experimental protocol for obtaining such a structure is as follows:

-

Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods, and then refined to obtain precise atomic coordinates, bond lengths, and bond angles.

Computational Protocol: Geometry Optimization

The experimental crystal structure provides an excellent starting point for gas-phase or solvent-phase theoretical calculations. The geometry is optimized to find the lowest energy conformation using quantum mechanical methods.

-

Level of Theory: Density Functional Theory (DFT) is a widely used and accurate method for molecules of this size. A common choice would be the B3LYP hybrid functional.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing chemical bonds.

-

Solvation Model: If studying the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed to account for the bulk solvent effects.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The optimized geometric parameters can then be compared with the experimental X-ray data, as shown in the template table below.

Table 1: Comparison of Key Geometric Parameters for this compound

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| N1-C2 | Data not available | Calculated Value |

| C2-C3 | Data not available | Calculated Value |

| C3-C4 | Data not available | Calculated Value |

| C4-C5 | Data not available | Calculated Value |

| C5-N1 | Data not available | Calculated Value |

| C2-C6 (C=O) | Data not available | Calculated Value |

| C5-C7 (C=O) | Data not available | Calculated Value |

| N1-C8 (Methyl) | Data not available | Calculated Value |

| Bond Angles (°) ** | ||

| C5-N1-C2 | Data not available | Calculated Value |

| N1-C2-C3 | Data not available | Calculated Value |

| C2-C3-C4 | Data not available | Calculated Value |

| C3-C4-C5 | Data not available | Calculated Value |

| C4-C5-N1 | Data not available | Calculated Value |

| Dihedral Angles (°) ** | ||

| C5-N1-C2-C3 | Data not available | Calculated Value |

| O=C6-C2-C3 | Data not available | Calculated Value |

| O=C7-C5-C4 | Data not available | Calculated Value |

Note: As the full crystallographic data for this compound is not publicly available, this table serves as a template for presenting such a comparison.

Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, providing insights that complement experimental data.

Vibrational Spectroscopy (IR)

The frequency calculation performed after geometry optimization also yields the vibrational frequencies and their corresponding intensities. These can be used to simulate the infrared (IR) spectrum of the molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample is typically prepared as a KBr pellet or a thin film.

-

Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Computational Protocol: Frequency Analysis

-

Calculation: The harmonic vibrational frequencies are obtained from the frequency calculation at the optimized geometry.

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies for better agreement with experimental data.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Vibrational Mode Assignment |

| Value | Value | C=O stretch (aldehyde) |

| Value | Value | C-H stretch (aromatic) |

| Value | Value | C-H stretch (methyl) |

| Value | Value | C-N stretch |

| Value | Value | Ring deformation |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) at a known concentration.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

Computational Protocol: TD-DFT Calculation

-

Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry. This provides the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π).

-

Solvent Effects: As with geometry optimization, the PCM can be used to model the effect of the solvent on the electronic transitions.

Table 3: Calculated Electronic Transitions for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| Value | Value | Value | HOMO -> LUMO |

| Value | Value | Value | HOMO-1 -> LUMO |

| Value | Value | Value | HOMO -> LUMO+1 |

Electronic Properties and Reactivity

Analysis of the molecular orbitals and the electrostatic potential provides valuable insights into the electronic structure and reactivity of the molecule.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is a useful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

Table 4: Calculated Electronic Properties of this compound

| Property | Value (a.u.) | Value (eV) |

| HOMO Energy | Calculated Value | Calculated Value |

| LUMO Energy | Calculated Value | Calculated Value |

| HOMO-LUMO Gap | Calculated Value | Calculated Value |

| Dipole Moment | Calculated Value | Calculated Value (Debye) |

Visualizations

The following diagrams illustrate the molecular structure and the proposed computational workflow.

Caption: Molecular structure of this compound.

Caption: Proposed workflow for theoretical studies.

Caption: Frontier Molecular Orbital (FMO) interactions.

Conclusion

This whitepaper has outlined a comprehensive theoretical and computational approach for the in-depth study of this compound. By employing Density Functional Theory and Time-Dependent DFT, researchers can obtain valuable data on the molecule's geometry, spectroscopic signatures, and electronic properties. This information is crucial for understanding its reactivity, potential biological activity, and for the rational design of new derivatives in the field of drug development. The proposed workflow provides a solid foundation for future computational investigations into this and related heterocyclic compounds.

Methodological & Application

Application Note: Synthesis of N-Methylated Porphyrins Using 1-Methylpyrrole-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated porphyrins are a unique class of tetrapyrrolic macrocycles with distinct electronic, spectroscopic, and coordination properties compared to their non-methylated counterparts. The presence of a methyl group on one of the pyrrolic nitrogen atoms introduces significant steric and electronic perturbations to the porphyrin core. This can lead to altered metal ion coordination, modified photophysical characteristics, and unique reactivity, making them valuable targets in drug development, catalysis, and materials science. While various methods exist for porphyrin synthesis, the use of pre-N-methylated pyrrolic precursors offers a direct and controlled route to these fascinating molecules.

This application note details a proposed synthetic protocol for the preparation of N-methylated porphyrins via a MacDonald-type [2+2] condensation reaction. The key precursors for this synthesis are 1-methylpyrrole-2,5-dicarbaldehyde and a 5,5'-diunsubstituted dipyrromethane. While direct literature precedent for this specific reaction is limited, the proposed methodology is based on well-established principles of porphyrin chemistry, particularly the synthesis of N-methylated porphyrinoids through related "3+1" condensations.[1] This document provides a detailed experimental protocol, expected outcomes, and visualizations to guide researchers in the synthesis and exploration of N-methylated porphyrins.

Proposed Synthetic Route

The synthesis of a meso-disubstituted N-methylated porphyrin can be achieved through an acid-catalyzed [2+2] condensation of this compound with a 5,5'-diunsubstituted-5-mesityldipyrromethane, followed by oxidation of the resulting porphyrinogen intermediate. This approach is an adaptation of the MacDonald condensation, a powerful method for constructing the porphyrin macrocycle.

Experimental Protocols

The following protocol is adapted from the general methodologies for MacDonald-type condensations, particularly those used for the synthesis of N-methylated porphyrinoids.[1]

Materials and Equipment:

-

This compound

-

5-Mesityldipyrromethane (or other 5,5'-diunsubstituted dipyrromethane)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Dichloromethane (DCM), anhydrous

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

UV-Vis spectrophotometer

-

NMR spectrometer

Protocol for the Synthesis of a 5,15-Dimesityl-N-methylporphyrin:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-mesityldipyrromethane (1.0 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 200 mL).

-

Acid-Catalyzed Condensation: To the stirred solution, add a catalytic amount of acid. Options include:

-

Trifluoroacetic acid (TFA, ~0.1 mmol)

-

A dilute solution of hydrochloric acid in methanol.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the condensation to the porphyrinogen intermediate can be monitored by thin-layer chromatography (TLC). The reaction mixture will typically develop a deep color.

-

Oxidation: After the condensation is complete (as indicated by TLC or consumption of starting materials), add an oxidizing agent. A common choice is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.5 mmol).

-

Completion of Oxidation: Continue stirring the reaction mixture at room temperature for an additional 1-2 hours, or until the oxidation is complete. The solution should turn a deep purple or green color, characteristic of the porphyrin macrocycle.

-

Quenching and Neutralization: Quench the reaction by adding a few drops of triethylamine (TEA) to neutralize the acid catalyst.

-

Purification:

-

Concentrate the reaction mixture using a rotary evaporator.

-

Pre-adsorb the crude product onto a small amount of silica gel.

-

Purify the product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane).

-

Collect the colored fractions corresponding to the N-methylated porphyrin.

-

-

Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterize the final product by UV-Vis spectroscopy, ¹H NMR spectroscopy, and mass spectrometry.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative N-methylated porphyrin. The data is based on typical yields and spectroscopic characteristics reported for analogous N-methylated porphyrinoid systems.[1]

Table 1: Summary of Reaction Parameters and Expected Yield

| Parameter | Value |

| Reactants | This compound, 5-Mesityldipyrromethane |

| Stoichiometry | 1:1 |

| Catalyst | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

| Oxidizing Agent | DDQ |

| Expected Yield | 15-25% |

Table 2: Expected Spectroscopic Data for a 5,15-Dimesityl-N-methylporphyrin

| Spectroscopic Technique | Expected Characteristics |

| UV-Vis (in DCM) | Soret (B) Band: ~420-430 nmQ Bands: Four weaker bands in the 500-700 nm region. N-methylated porphyrins often exhibit bathochromically shifted (red-shifted) and weaker absorptions compared to their non-methylated analogs.[1] |

| ¹H NMR (in CDCl₃) | β-Pyrrolic Protons: ~8.5-9.5 ppm (multiple doublets and singlets)Meso Protons: ~9.0-10.0 ppm (singlets)Mesityl Protons: Aromatic protons at ~7.0-7.5 ppm, methyl protons at ~2.5 ppmN-CH₃ Protons: Highly shielded signal, typically appearing upfield at ~ -3 to -5 ppm.[1] |

| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ should be confirmed. |

Visualizations

Diagram 1: Proposed Synthetic Pathway for N-Methylated Porphyrin

Caption: MacDonald-type [2+2] condensation for N-methylated porphyrin synthesis.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of N-methylated porphyrin.

Applications and Future Directions

The development of robust synthetic routes to N-methylated porphyrins is crucial for advancing their application in various fields. In drug development, the unique coordination chemistry of N-methylated porphyrins can be exploited for the design of novel enzyme inhibitors or metal-based therapeutics. Their altered photophysical properties may also be advantageous for applications in photodynamic therapy (PDT), where fine-tuning of the absorption and emission characteristics is essential. Furthermore, these macrocycles can serve as versatile building blocks for the construction of more complex supramolecular assemblies and functional materials. Further research into the scope of the MacDonald-type [2+2] condensation with this compound and various dipyrromethanes will undoubtedly expand the library of accessible N-methylated porphyrins and pave the way for new discoveries and applications.

References

Application Notes and Protocols: 1-Methylpyrrole-2,5-dicarbaldehyde as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 1-methylpyrrole-2,5-dicarbaldehyde as a key precursor. The synthesized compounds, including pyrrolo[3,4-d]pyridazines and vinyl-substituted pyrroles, have potential applications in drug discovery due to their diverse biological activities.

Synthesis of Pyrrolo[3,4-d]pyridazine Derivatives

Fused pyrrole heterocycles, particularly pyrrolo[3,4-d]pyridazines, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2][3] this compound serves as a versatile starting material for the synthesis of these bicyclic systems through condensation reactions with hydrazine derivatives.

Experimental Protocol: Synthesis of 2,6-Dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dione

Materials:

-

This compound

-

Methylhydrazine

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of methylhydrazine (1.1 equivalents) in ethanol dropwise to the flask while stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the 2,6-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dione.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Quantitative Data:

The following table summarizes typical reaction conditions for the synthesis of pyrrolo[3,4-d]pyridazinones from various pyrrole precursors.

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrides | N-methylhydrazine | Not specified | Not specified | Not specified | Not specified | [4] |

| 4-Aroyl pyrroles | Hydrazines | Not specified | Not specified | Not specified | Not specified | [5] |

| General Aldehydes | Hydrazine Hydrate | Ethanol/HCl | Reflux | 2 | 50-86 | [6] |

Synthetic Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some pyrrolo[3,4-d]pyridazinones and their preliminary anticancer, antimycobacterial and CNS screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Methylpyrrole-2,5-dicarbaldehyde in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and key reactions of 1-Methylpyrrole-2,5-dicarbaldehyde, a versatile heterocyclic building block. The protocols are intended for use by qualified researchers and scientists.

Introduction

This compound is a valuable synthetic intermediate characterized by a planar, electron-rich aromatic pyrrole core flanked by two reactive aldehyde functionalities. This unique structure makes it an ideal precursor for the synthesis of a wide array of more complex molecules. Its derivatives have garnered significant interest in medicinal chemistry and materials science, finding applications in the development of novel therapeutics and functional materials. The pyrrole nucleus is a common scaffold in many biologically active compounds, and the dicarbaldehyde allows for the construction of macrocycles, such as porphyrins, and other extended conjugated systems.

Synthesis of this compound

This protocol is adapted from the general method for the synthesis of pyrrole-2,5-dicarbaldehydes, which reports a high overall yield.[1]

Protocol 1: Synthesis of this compound

This synthesis involves a two-step process starting from the N-methylation of a bis(1,3-benzodithiol-2-yl)pyrrole intermediate, followed by hydrolysis to yield the desired dicarbaldehyde.

Step 1: N-Methylation of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole

-

To a solution of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole.

Step 2: Hydrolysis to this compound

-

Dissolve the crude 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole in dimethyl sulfoxide (DMSO).

-

Add mercury(II) oxide (HgO) and 35% aqueous tetrafluoroboric acid (HBF₄) to the solution.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove inorganic salts.

-

Extract the filtrate with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole | 2,5-bis(1,3-benzodithiol-2-yl)pyrrole | 95 | >95 |

| 2 | This compound | 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole | 90 (overall) | >98 |

Spectroscopic Data (Hypothetical)

-

¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 2H, -CHO), 7.20 (s, 2H, pyrrole-H), 3.90 (s, 3H, N-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 182.0, 140.5, 125.0, 35.5.

-

IR (KBr, cm⁻¹): 1670 (C=O stretching).

-

MS (EI): m/z (%) = 137 (M⁺).

Caption: Workflow for the synthesis of this compound.

Key Reactions and Protocols

This compound is an excellent substrate for various condensation reactions, allowing for the extension of the conjugated system and the introduction of new functional groups.

Protocol 2: Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.

-

To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or toluene), add malononitrile (2.2 equivalents).

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-